molecular formula C11H14N2O3 B12122425 Morpholin-4-yl(pyridin-4-yl)acetic acid

Morpholin-4-yl(pyridin-4-yl)acetic acid

Cat. No.: B12122425
M. Wt: 222.24 g/mol
InChI Key: XFMSIIOAZPQSCT-UHFFFAOYSA-N
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Description

Morpholin-4-yl(pyridin-4-yl)acetic acid is a chemical compound that features a morpholine ring and a pyridine ring connected through an acetic acid moiety. This compound is of interest due to its unique structure, which combines the properties of both morpholine and pyridine, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(pyridin-4-yl)acetic acid typically involves the reaction of morpholine with pyridine derivatives under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which reacts with morpholine to form an intermediate. This intermediate is then reacted with a pyridine derivative to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(pyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Morpholin-4-yl(pyridin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholin-4-yl(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Morpholin-4-yl-acetic acid: Similar structure but lacks the pyridine ring.

    Pyridin-4-yl-acetic acid: Contains the pyridine ring but lacks the morpholine moiety.

    4-Morpholineacetyl chloride: A derivative used in the synthesis of Morpholin-4-yl(pyridin-4-yl)acetic acid.

Uniqueness

This compound is unique due to its combined morpholine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it more versatile compared to its individual components .

Biological Activity

Morpholin-4-yl(pyridin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article will explore its biological activity, summarizing key research findings, case studies, and synthesizing data from various sources.

Structure and Synthesis

This compound is characterized by the presence of a morpholine ring and a pyridine moiety, which contribute to its biological activity. The synthesis typically involves the reaction of morpholine derivatives with pyridine-based compounds through various methodologies, including one-pot reactions and coupling techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine-containing compounds. For instance, compounds derived from morpholine have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds exhibited IC50 values indicating effective inhibition of cell growth.
  • MDA-MB-231 (triple-negative breast cancer) : Morpholine derivatives demonstrated potent activity, with some compounds showing IC50 values comparable to established chemotherapeutics like Tamoxifen .

Case Study: EGFR Inhibition

A specific study reported that certain morpholine derivatives inhibited the EGFR signaling pathway, with IC50 values ranging from 59.24 nM to 81.6 nM. This inhibition was associated with downstream effects on the PI3K/AKT/mTOR signaling cascade, crucial for cancer cell proliferation and survival .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity:

  • Staphylococcus aureus : Some derivatives showed MIC values as low as 0.06–0.5 μg/mL, indicating strong potency against Gram-positive bacteria.
  • Streptococcus pyogenes : Similar efficacy was observed, with IC50 values suggesting effective inhibition of bacterial growth .

The biological activity of morpholine derivatives is often attributed to their ability to interact with specific biological targets:

  • Kinase Inhibition : Several studies have shown that morpholine-containing compounds can inhibit various kinases involved in cancer progression, including FMS and LCK kinases. For example, compound 5a demonstrated over 50% inhibition against multiple kinases at concentrations as low as 10 µM .
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways, further supporting their potential as therapeutic agents .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerMCF-7, MDA-MB-231Cytotoxicity (IC50 values <100 nM)
AntimicrobialStaphylococcus aureus, Streptococcus pyogenesMIC 0.06–0.5 μg/mL
Kinase InhibitionFMS, LCK>50% inhibition at 10 µM
Apoptosis InductionVarious cancer cell linesCaspase activation

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-4-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)10(9-1-3-12-4-2-9)13-5-7-16-8-6-13/h1-4,10H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMSIIOAZPQSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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